Dofetilide-d4

LC-MS/MS Multiple Reaction Monitoring Internal Standard

Quantitative LC-MS/MS of dofetilide demands an internal standard that co-elutes with the analyte yet yields an independent MS signal. Dofetilide-d4 solves this with a +4 Da mass shift. - +4 Da mass shift ensures complete chromatographic co-elution and independent MRM detection - Validated sensitivity to 25 pg/mL in human plasma; 93.7-97.4% recovery in plasma/urine - Deployed in FDA-validated CiPA phase 1 ECG biomarker study; suitable for ANDA submissions

Molecular Formula C19H27N3O5S2
Molecular Weight 445.6 g/mol
Cat. No. B562889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDofetilide-d4
SynonymsN-[4-[2-[Methyl[2-[4-[(methylsulfonyl)amino]phenoxy]ethyl]amino]ethyl]phenyl]-methanesulfonamide-d4;  _x000B_UK-68798-d4;  Tikosyn-d4; 
Molecular FormulaC19H27N3O5S2
Molecular Weight445.6 g/mol
Structural Identifiers
InChIInChI=1S/C19H27N3O5S2/c1-22(13-12-16-4-6-17(7-5-16)20-28(2,23)24)14-15-27-19-10-8-18(9-11-19)21-29(3,25)26/h4-11,20-21H,12-15H2,1-3H3/i14D2,15D2
InChIKeyIXTMWRCNAAVVAI-QZPARXMSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dofetilide-d4 Stable Isotope-Labeled Internal Standard


Dofetilide-d4 (CAS 1189700-56-8) is a quadruple-deuterated stable isotope-labeled analog of dofetilide, a class III antiarrhythmic agent that selectively blocks the rapid component of the delayed rectifier potassium current (IKr) via the hERG channel [1]. The compound retains four deuterium atoms in place of hydrogen atoms, yielding a molecular mass shift of +4 Da relative to the unlabeled parent compound (m/z 446.2 for dofetilide-d4 versus 442.2 for dofetilide) [2]. This isotopic labeling enables its primary function as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, where it compensates for matrix effects and ionization variability during the quantitative analysis of dofetilide in biological matrices [2][3].

Stable isotope-labeled internal standard (d4)
Co-eluting with dofetilide in LC-MS/MS
Designed for matrix effect correction in bioanalysis

Why Alternative Internal Standards Cannot Substitute for Dofetilide-d4


In quantitative LC-MS/MS workflows, the use of a structurally identical but mass-differentiated internal standard is critical to correct for matrix effects, ion suppression or enhancement, and extraction variability [1]. Unlabeled dofetilide cannot serve as an internal standard because it co-elutes with the analyte of interest and produces an identical mass spectrometric signal, rendering analyte and internal standard indistinguishable during detection [1]. Alternative internal standards, such as non-deuterated structural analogs (e.g., dofetilide N-oxide or dofetilide-related compounds), introduce differential extraction recovery, chromatographic retention behavior, and ionization efficiency relative to the target analyte, thereby compromising assay accuracy and precision [2]. Dofetilide-d4 eliminates these sources of quantitative error by exhibiting near-identical physicochemical properties to the parent drug while maintaining a distinct +4 Da mass shift that enables complete chromatographic co-elution and independent MS/MS detection in multiple reaction monitoring (MRM) mode [3].

Unlabeled dofetilide

Co-elution and identical MRM signal prevent independent quantitation; may not be used as internal standard.

Structural analogs (e.g., N-oxide)

Differential recovery, retention, and ionization may introduce accuracy and precision bias.

Non-isotopic internal standards

May not fully compensate for matrix effects due to dissimilar ionization behavior.

Quantitative Evidence for Dofetilide-d4 in Bioanalytical Validation


Mass Spectrometric Differentiation via Distinct MRM Transition

Dofetilide-d4 exhibits a precursor-to-product ion transition of m/z 446.2 → 198.2 in positive electrospray ionization mode, whereas unlabeled dofetilide is detected at m/z 442.2 → 198.2 [1]. This +4 Da mass differential, derived from the substitution of four hydrogen atoms with deuterium, enables baseline-resolved detection in multiple reaction monitoring without chromatographic separation of the analyte and internal standard, a prerequisite for accurate quantification in complex biological matrices [1].

MRM Transition
Head-to-head
446.2 → 198.2 vs 442.2 → 198.2
+4 Da mass shift enables independent detection
Positive ESI, human plasma matrix
LC-MS/MS Multiple Reaction Monitoring Internal Standard

High Sensitivity in FDA-Validated Plasma Assay

A validated UPLC-MS/MS method employing dofetilide-d4 as the deuterated internal standard achieved a lower limit of quantitation (LLOQ) of 25 pg/mL for dofetilide in human plasma, with a linear calibration range of 25 to 2,500 pg/mL (r² ≥ 0.99) [1]. The method was validated according to the United States Food and Drug Administration's guidance for industry on Bioanalytical Method Validation and was successfully applied in a phase 1 ECG biomarker validation study as part of the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative [1].

LLOQ (human plasma)
Reported
25 pg/mL
Supports low-concentration quantification research
Validated per FDA guidance context; data to verify
Bioanalytical Method Validation LLOQ FDA Guidance

Preclinical Method Validation with High Plasma Recovery and Precision

In a validated UPLC-MS/MS method for mouse plasma and urine, dofetilide-d4 was employed as the internal standard following protein precipitation from 10 μL plasma and 2 μL urine samples [1]. The method achieved an extraction recovery of 93.7% for dofetilide in plasma and 97.4% in urine, with intra-day precision ranging from 3.00–7.10% and inter-day precision (5-day validation) ranging from 3.80–7.20% for plasma samples [1]. Accuracy ranged from 93.0–106% for plasma and 87.0–106% for urine across the validation range, with a calibration curve linearity of R² ≥ 0.99 and an LLOQ of 5 ng/mL [1].

Recovery & Precision
Reported
93.7% recovery, ≤7.20% inter-day CV
Supports method reproducibility context
Mouse plasma, protein precipitation
Pharmacokinetics Method Validation Recovery

Matrix Effect Compensation by Co-Eluting Deuterated Internal Standard

The use of dofetilide-d4 as a deuterated internal standard was explicitly implemented to compensate for matrix effects encountered during the quantitation of dofetilide in human plasma [1]. Because the deuterated analog co-elutes precisely with the unlabeled analyte from the chromatographic column (Acquity BEH C18, 2.1 × 100 mm, 1.7 μm, gradient elution at 0.5 mL/min), it experiences identical ionization conditions in the electrospray source [1]. Consequently, any ion suppression or enhancement affecting the analyte equally affects the internal standard, enabling the analyte-to-internal-standard peak area ratio to accurately reflect analyte concentration independent of matrix variability [1].

Matrix Effect Compensation
Class-level
Co-elution with analyte
Normalizes ion suppression/enhancement
Context-dependent; supports method development
Matrix Effect Ion Suppression Stable Isotope-Labeled Internal Standard

Primary Scientific and Industrial Applications of Dofetilide-d4


Clinical Pharmacokinetics and Therapeutic Drug Monitoring

Dofetilide-d4 enables accurate and precise quantification of dofetilide in human plasma samples, with validated sensitivity down to 25 pg/mL, making it suitable for clinical pharmacokinetic studies and therapeutic drug monitoring applications where plasma drug concentrations must be measured with high confidence [1]. The FDA-validated method employing dofetilide-d4 has been successfully deployed in a phase 1 ECG biomarker validation study under the CiPA initiative, demonstrating its readiness for regulated clinical bioanalysis [1].

Preclinical Pharmacokinetic and Toxicokinetic Studies in Rodents

Dofetilide-d4 serves as the internal standard in a validated UPLC-MS/MS method requiring only micro-volumes of biological matrix (10 μL plasma, 2 μL urine), enabling serial sampling from individual mice without exceeding allowable blood collection volumes [2]. The method achieved 93.7% and 97.4% recovery in plasma and urine, respectively, with inter-day precision ≤7.20%, and was successfully applied to determine the absolute oral bioavailability of dofetilide (34.5%) in FVB strain mice following oral and intravenous administration [2].

Regulated Bioanalytical Method Validation for ANDA Submissions

Dofetilide-d4 is appropriate for use in analytical method development, method validation, and quality control applications supporting Abbreviated New Drug Application (ANDA) submissions for generic dofetilide products, as well as commercial production quality control [3]. The compound's demonstrated performance in FDA-validated bioanalytical methods [1] supports its suitability for use in regulated laboratory environments operating under GLP or GMP conditions.

Cardiac Safety Pharmacology and CiPA Initiative Studies

Dofetilide-d4 has been specifically applied in the Comprehensive in vitro Proarrhythmia Assay (CiPA) phase 1 ECG biomarker validation study to quantify dofetilide concentrations in human plasma [1]. This application is directly relevant to cardiac safety pharmacology studies where dofetilide is employed as a reference hERG blocker for QT prolongation assessment, and where accurate plasma concentration measurement is essential for establishing concentration-QTc relationships.

Application
Selection Property
Validation Focus
Human plasma bioanalysis research
Co-eluting deuterated ISTD (d4)
Bioanalytical validation review (accuracy/precision)
Rodent pharmacokinetic research
Micro-volume sampling support
Extraction recovery and precision review
Method validation documentation
Stable isotope-labeled internal standard
Reproducibility and method transfer review
hERG channel concentration–response studies
Co-eluting ISTD for matrix effect correction
Concentration–QTc relationship interpretation

Technical Documentation Hub

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